molecular formula C13H11N3O5 B2588188 4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one CAS No. 477886-62-7

4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one

Cat. No.: B2588188
CAS No.: 477886-62-7
M. Wt: 289.247
InChI Key: RNVYLXAZZKSHOK-VGOFMYFVSA-N
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Description

4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is a useful research compound. Its molecular formula is C13H11N3O5 and its molecular weight is 289.247. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound's relevance in chemical synthesis is evident through studies involving its derivatives, showcasing its utility in forming complex molecules. For instance, research into the synthesis and reactivity of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with amines has expanded the knowledge on pyrazole-type compounds and 1,5-benzodiazepines, indicating the compound's versatility in organic synthesis (Ait‐Baziz et al., 2004).

Mechanistic Insights and Tautomerism

  • A study focusing on the tautomerism of related compounds through NMR spectroscopy has provided deep insights into the chemical behavior of such molecules, including those with structural similarities to the target compound. This research is crucial for understanding the dynamic equilibrium between different forms and their implications in chemical reactions and stability (Lyčka, 2017).

Biological Activities and Applications

  • The antimicrobial activity of related compounds has been explored, where derivatives have shown efficacy against various bacteria and fungi, underscoring the potential pharmaceutical applications of these molecules (Sarvaiya et al., 2019). This line of research points to the compound's relevance in drug discovery, especially as a precursor for developing new antimicrobial agents.

Advanced Synthesis Techniques

  • The use of ultrasound irradiation for the synthesis of derivatives demonstrates the compound's adaptability to innovative chemical methodologies, offering a more efficient, eco-friendly approach to compound synthesis. This technique underscores the potential for optimizing reaction conditions, improving yields, and reducing reaction times (Wang et al., 2011).

Reactivity and Derivative Formation

  • Studies on the reactivity of related compounds with binucleophilic amines provide a foundation for the synthesis of novel heterocyclic products, highlighting the compound's role as a versatile precursor in creating a diverse array of biologically active molecules (Hikem-Oukacha et al., 2011).

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-[(3-nitrophenyl)hydrazinylidene]methyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)21-8)7-14-15-9-3-2-4-10(6-9)16(19)20/h2-7,15,17H,1H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYLXAZZKSHOK-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.